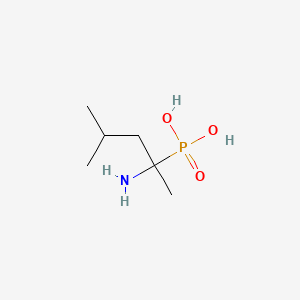
(1-Amino-1,3-dimethylbutyl)phosphonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol It is known for its unique structure, which includes an amino group and a phosphonic acid group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylbutylamine with a phosphonic acid derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of (1-Amino-1,3-dimethylbutyl)phosphonic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-1,3-dimethylbutyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids .
Scientific Research Applications
(1-Amino-1,3-dimethylbutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino phosphonic acids such as:
- (1-Amino-1,3-dimethylpropyl)phosphonic acid
- (1-Amino-1,3-dimethylpentyl)phosphonic acid
- (1-Amino-1,3-dimethylhexyl)phosphonic acid
Uniqueness
(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a phosphonic acid group attached to a butyl chain makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C6H16NO3P |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
(2-amino-4-methylpentan-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-5(2)4-6(3,7)11(8,9)10/h5H,4,7H2,1-3H3,(H2,8,9,10) |
InChI Key |
ZMCSAWFDSMTWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
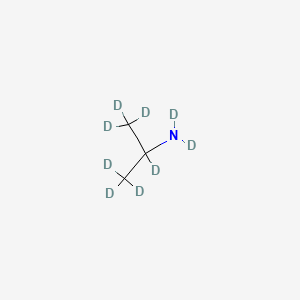

![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
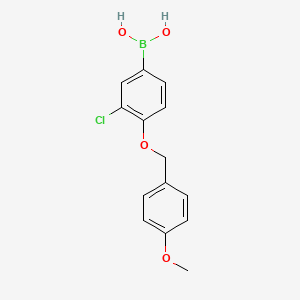
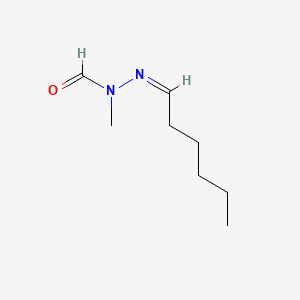

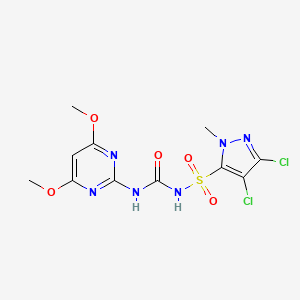
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

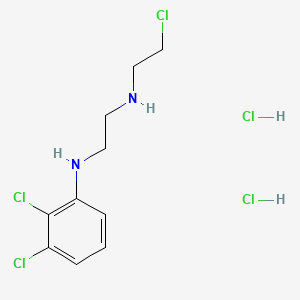
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
